molecular formula C10H9BrN2O B1629602 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone CAS No. 1000343-47-4

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone

Cat. No.: B1629602
CAS No.: 1000343-47-4
M. Wt: 253.09 g/mol
InChI Key: DWQFLZCPHJMNON-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry Research

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, stands as one of the most important heterocyclic scaffolds in the fields of organic synthesis and medicinal chemistry. nih.govuni-rostock.de Its prevalence is a testament to its remarkable versatility and biological significance. cymitquimica.comsrdpharma.com Indole and its derivatives are fundamental components of numerous natural products, including the essential amino acid tryptophan, and a wide array of alkaloids. nih.govbeilstein-journals.org This natural abundance has inspired chemists to explore the indole scaffold as a "privileged structure," a framework that is capable of binding to multiple biological targets with high affinity.

The therapeutic importance of indole derivatives is vast and well-documented, spanning a wide range of pharmacological activities. nih.govarkpharmtech.com These compounds have been successfully developed into drugs targeting a multitude of conditions, including cancer, inflammatory disorders, microbial infections, and neurological diseases. cymitquimica.comarkpharmtech.com The structural versatility of the indole nucleus allows it to serve as a core for designing novel drugs that can interact with diverse biological pathways, even combating drug-resistant pathogens and cancer cells. cymitquimica.comarkpharmtech.com Consequently, the development of novel indole-based compounds remains a vibrant and crucial area of research, with a continuous stream of reports highlighting new derivatives as promising candidates for drug discovery. nih.gov

Below is a table showcasing examples of FDA-approved drugs that feature the indole scaffold, illustrating its broad therapeutic impact.

Drug NameTherapeutic Application
Indomethacin Non-steroidal anti-inflammatory drug (NSAID)
Sumatriptan Anti-migraine agent
Ondansetron Anti-emetic, used to prevent nausea and vomiting
Pindolol Beta-blocker for hypertension and angina pectoris
Vemurafenib Chemotherapy drug for melanoma

This table is generated based on information from various sources in medicinal chemistry. cymitquimica.com

Overview of Strategic Functionalization in Indole Chemistry and its Impact on Chemical Space

The utility of the indole scaffold is massively expanded through strategic functionalization, which involves the selective introduction of various chemical groups at different positions of the ring system. bldpharm.com This process is pivotal for modulating the electronic properties, steric profile, and ultimately, the biological activity of the resulting molecules, thus vastly expanding the accessible chemical space for drug discovery. clockss.org

Indole has multiple reactive sites, including the nitrogen atom (N1) and several carbon atoms (C2, C3, C4, C5, C6, C7). Due to the electron-rich nature of the pyrrole ring, functionalization often occurs preferentially at the C3 position through electrophilic substitution. However, modern synthetic methods have enabled chemists to achieve site-selective modifications across the entire scaffold. nih.govresearchgate.net Accessing the benzene core (C4 to C7) is notably more challenging but crucial for creating structurally diverse derivatives. clockss.orgresearchgate.netnih.gov

Key strategies for indole functionalization include:

C-H Functionalization: This modern technique allows for the direct attachment of new functional groups to a carbon-hydrogen bond, avoiding the need for pre-functionalized starting materials. It is a highly atom-economical approach. nih.govresearchgate.netbldpharm.com

Cross-Coupling Reactions: Methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, and other complex moieties. nih.gov

Electrophilic Substitution: Classic reactions such as halogenation, nitration, and Friedel-Crafts acylation are used to introduce functional groups onto the indole ring. nih.gov

N-Acylation/Alkylation: The nitrogen atom of the indole can be functionalized, for instance by acylation, which is important for creating many pharmaceutical compounds. arkpharmtech.comchemicalbook.com

These methodologies provide a powerful toolkit for the synthesis of diverse indole derivatives, as summarized in the table below. google.com

Functionalization StrategyDescriptionTarget Position(s)
C-H Activation Direct conversion of a C-H bond to a C-C or C-X bond, often using a transition metal catalyst.C2, C3, C4, C5, C6, C7 clockss.orgnih.gov
Cross-Coupling Reaction between two fragments with the aid of a metal catalyst to form a new bond.Various positions, depending on the precursor
Electrophilic Substitution Introduction of an electrophile, typically at the most electron-rich position.Primarily C3
N-Acylation Introduction of an acyl group at the indole nitrogen.N1 arkpharmtech.com

Contextualization of 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone within N-Acylated and Halogenoamino Indole Derivatives Research

The specific compound, This compound , belongs to the class of N-acylated, halogenated amino-indoles. While direct and extensive research on this exact molecule is not widely available in the public domain, its structure can be understood by analyzing its constituent functional groups, each of which plays a significant role in the broader context of indole chemistry.

The N-Acetyl Group: The ethanone (B97240) (acetyl) group attached to the indole nitrogen (N1) classifies the molecule as an N-acylindole. N-acylation is a common and critical modification in the synthesis of indole-based pharmaceuticals. arkpharmtech.combldpharm.com This functionalization can influence the molecule's stability, solubility, and electronic properties. The N-acylation of indoles can be challenging due to the relatively low nucleophilicity of the indole nitrogen and the competing reactivity at the C3 position. arkpharmtech.comnih.gov Various methods, from using reactive acyl chlorides to milder catalytic approaches, have been developed to achieve this transformation efficiently. arkpharmtech.com

The 5-Bromo and 7-Amino Substituents: The presence of a bromine atom at the C5 position and an amino group at the C7 position places multiple functionalities on the benzene portion of the indole scaffold. Halogenated indoles, such as 5-bromoindoles, are valuable intermediates in organic synthesis. The bromine atom can serve as a handle for further modifications through cross-coupling reactions, allowing for the introduction of more complex substituents. The amino group provides a site for further derivatization and can act as a hydrogen bond donor, which can be crucial for molecular recognition and binding to biological targets.

Compounds with similar substitution patterns, such as "1-(7-Amino-5-bromoindolin-1-yl)ethanone" (the saturated indoline (B122111) version) and "1-(5-Bromo-7-nitroindolin-1-yl)ethanone", are noted as useful research chemicals and intermediates for creating more complex, biologically active molecules. srdpharma.com This suggests that this compound is likely valued as a building block for the synthesis of advanced indole derivatives for pharmaceutical and chemical research.

The table below compares the molecular properties of the target compound and some of its closely related analogues found in chemical databases.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Not AvailableC₁₀H₉BrN₂O253.10
1-(7-Amino-5-bromoindolin-1-yl)ethanone 133433-62-2C₁₀H₁₁BrN₂O255.11 srdpharma.combldpharm.com
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone 1000343-32-7C₁₀H₉BrN₂O253.10 clockss.org
1-(7-Bromo-1H-indol-1-yl)ethanone Not AvailableC₁₀H₈BrNO238.08 nih.gov
1-Acetylindole 576-15-8C₁₀H₉NO159.18 nih.gov

Research Trajectories and Unaddressed Challenges in the Synthesis and Characterization of Complex Indole Scaffolds

Current research trajectories are focused on overcoming these limitations through innovative strategies:

Advanced Catalysis: The development of new transition-metal catalysts and organocatalysts is enabling milder and more selective C-H functionalization reactions, reducing the reliance on pre-functionalized substrates. chemicalbook.com

Flow Chemistry: Utilizing continuous-flow reactors can improve reaction efficiency, safety, and scalability for many indole syntheses.

Skeletal Editing: Emerging techniques that allow for the insertion or deletion of atoms directly within the indole core are providing revolutionary ways to diversify indole scaffolds.

Green Chemistry: There is a growing emphasis on developing synthetic routes in environmentally benign solvents like water and minimizing waste through atom-economical reactions. google.com

Unaddressed challenges include the development of general methods for the late-stage functionalization of complex indole-containing molecules without disturbing other sensitive functional groups. Furthermore, the synthesis of specific, highly substituted isomers can be difficult, and the subsequent purification and characterization of these products from complex reaction mixtures remains a practical obstacle. Addressing these issues will be key to unlocking the full potential of the indole scaffold for future applications in science and medicine.

Properties

IUPAC Name

1-(7-amino-5-bromoindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQFLZCPHJMNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646835
Record name 1-(7-Amino-5-bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-47-4
Record name 1-(7-Amino-5-bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthetic Analysis and Synthetic Strategies for 1 7 Amino 5 Bromo 1h Indol 1 Yl Ethanone

Fundamental Principles of Indole (B1671886) Ring Construction Relevant to Highly Substituted Indoles

The synthesis of highly substituted indoles, such as 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone, requires a deep understanding of indole ring construction methodologies. The strategic placement of substituents on both the carbocyclic and pyrrole (B145914) rings necessitates careful selection of synthetic routes. The following sections explore the evolution and applicability of classical and modern strategies for constructing the indole core, providing a foundation for devising a retrosynthetic analysis for complex indole targets.

Evolution and Applicability of Classical Indole Synthesis Methods

Classical indole synthesis methods have been the cornerstone of heterocyclic chemistry for over a century. Their continuous evolution through mechanistic studies and the development of new reagents and catalysts has expanded their scope to accommodate the synthesis of increasingly complex and highly substituted indole derivatives.

Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis is a robust and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com The versatility of this method allows for the preparation of a wide variety of indole derivatives. byjus.com

The mechanism of the Fischer indole synthesis proceeds through several key steps:

Hydrazone Formation: The initial step is the reaction between a phenylhydrazine and a carbonyl compound to form a phenylhydrazone.

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The protonated enamine undergoes a crucial irreversible researchgate.netresearchgate.net-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. byjus.com

Rearomatization and Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form an aminoindoline.

Ammonia (B1221849) Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the aromatic indole ring. wikipedia.orgbyjus.com

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole structure. wikipedia.org The regioselectivity of the Fischer indole synthesis, particularly when using unsymmetrical ketones, is influenced by factors such as the acidity of the medium, steric effects, and the nature of the substituents on the hydrazine. byjus.com For instance, electron-withdrawing substituents on the phenyl ring can disfavor the researchgate.netresearchgate.net-sigmatropic rearrangement required for the formation of one regioisomer over another. nih.govresearchgate.net

Modern adaptations have further expanded the scope and efficiency of the Fischer indole synthesis. The Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediates, broadening the range of accessible starting materials. wikipedia.org Other advancements include performing the reaction under microwave irradiation to accelerate reaction times and the use of various Brønsted and Lewis acids like HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid, boron trifluoride, and zinc chloride to catalyze the reaction. wikipedia.org

Aspect Description
Reactants Phenylhydrazine and an aldehyde or ketone
Key Intermediate Phenylhydrazone, which isomerizes to an enamine
Core Mechanism Acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement
Driving Force Formation of the energetically favorable aromatic indole ring
Regioselectivity Control Substituent effects, acid catalyst, reaction conditions
Modern Variations Buchwald modification (Palladium-catalyzed), Microwave-assisted synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for preparing indoles, particularly those unsubstituted at the 2 and 3 positions. clockss.org This two-step process begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine to form an enamine. researchgate.netwikipedia.org The resulting intermediate is then reductively cyclized to yield the indole. wikipedia.org

This method offers several advantages over other classical syntheses:

High Yields and Mild Conditions: The reactions generally proceed in high yield under relatively mild conditions. wikipedia.org

Accessibility of Starting Materials: A wide variety of substituted o-nitrotoluenes are commercially available or readily synthesized, making this a popular choice in the pharmaceutical industry. clockss.orgwikipedia.org

Versatility in Reduction: The reductive cyclization of the enamine intermediate can be achieved using various reagents, including palladium on carbon with hydrogen, Raney nickel and hydrazine, stannous chloride, sodium dithionite, or iron in acetic acid. clockss.orgwikipedia.org This allows for the synthesis of indoles with a wide range of functionalities. clockss.org

Step Description
Step 1: Enamine Formation An o-nitrotoluene is condensed with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.
Step 2: Reductive Cyclization The nitro group of the resulting enamine is reduced, leading to spontaneous cyclization and elimination of the amine to form the indole ring.

The Reissert indole synthesis provides a distinct pathway to the indole core, starting from o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.orgchemeurope.com The first step involves the condensation of these two reactants in the presence of a base, such as potassium ethoxide, to form ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or other reducing agents like iron powder or sodium dithionite, to yield indole-2-carboxylic acid. wikipedia.orgresearchgate.net

A key feature of the Reissert synthesis is that it directly produces an indole with a carboxylic acid group at the 2-position. wikipedia.orgresearchgate.net This carboxylic acid group can be retained for further functionalization or can be removed via decarboxylation upon heating to yield the parent indole. wikipedia.orgresearchgate.net This makes the Reissert synthesis a valuable tool for creating a variety of substituted indoles that might be difficult to access through other methods. An intramolecular version of the Reissert reaction has also been developed, further expanding its synthetic utility. wikipedia.org

Feature Description
Starting Materials o-Nitrotoluene and diethyl oxalate
Key Intermediate Ethyl o-nitrophenylpyruvate
Final Product Indole-2-carboxylic acid
Key Advantage The resulting indole-2-carboxylic acid is a versatile intermediate for further derivatization.
Modification The final product can be decarboxylated to yield an indole unsubstituted at the 2-position.

The Bartoli indole synthesis, discovered in 1989, is a powerful method for the synthesis of 7-substituted indoles, which are often difficult to prepare using other classical methods. wikipedia.orgnih.govresearchgate.net The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgjk-sci.com A key requirement for the success of this reaction is the presence of a substituent at the ortho position of the nitroarene; in fact, bulkier ortho substituents often lead to higher yields. wikipedia.org

The mechanism is thought to involve the initial addition of the Grignard reagent to the nitro group, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement that is facilitated by the steric bulk of the ortho substituent. wikipedia.org The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene and two equivalents when starting from a nitrosoarene. wikipedia.org One of the significant advantages of the Bartoli synthesis is its ability to produce indoles that are substituted on both the carbocyclic and the pyrrole rings. wikipedia.org A modification developed by Dobbs uses a removable ortho-bromo directing group, which greatly enhances the scope of the reaction. wikipedia.org

While photoinduced variants are a significant area of indole synthesis, specific, widely recognized photoinduced versions of the Bartoli synthesis are less commonly cited in general literature compared to photochemical variations of other cyclization reactions. However, photochemistry in indole synthesis is an active area of research, offering alternative pathways for ring formation.

Benzannulation Strategies for Indole Core Formation

Benzannulation strategies represent a conceptually different approach to constructing the indole skeleton. Instead of building the pyrrole ring onto a pre-existing benzene (B151609) ring, these methods involve the formation of the benzene ring onto a pyrrole precursor. rsc.org This approach has gained significant interest as a complementary method for synthesizing functionalized indoles. rsc.org

These strategies often involve cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, leading to increased efficiency. rsc.org Benzannulation can be achieved through various inter- or intramolecular cyclization processes, which can be either metal-catalyzed or metal-free. rsc.org For example, highly substituted 2-iodoanilines, precursors to indoles, can be generated from the reaction of 2-iodoynamides and vinylketenes through a pericyclic cascade mechanism. mit.edu These methods provide a powerful tool for accessing diverse and complex indole structures and have been applied to the synthesis of various natural products and medicinally important compounds. rsc.org

Advanced Methodologies for the Synthesis of Functionalized Indoles, Specifically Addressing Bromine and Amino Substituents

The introduction of bromine and amino substituents onto the indole ring requires versatile and regioselective synthetic methods. Modern synthetic chemistry offers a powerful toolkit, largely based on transition metal catalysis, to achieve such transformations with high efficiency and control.

Metal-Catalyzed Approaches for Indole Ring Formation and Functionalization

Transition metal catalysis has become indispensable in heterocyclic chemistry, providing routes to complex molecules under mild conditions. For the synthesis of polysubstituted indoles, catalysts based on palladium, rhodium, gold, and other transition metals are of paramount importance.

Palladium catalysts are exceptionally versatile for C-C, C-N, and C-O bond formation. In the context of synthesizing the target indole, palladium-catalyzed reactions can be employed for both the construction of the indole ring and its subsequent functionalization.

Cross-Coupling Cyclizations: The Larock indole synthesis is a powerful palladium-catalyzed reaction that forms indoles from o-haloanilines and alkynes. A variation of this could be envisioned starting from a 2,4-dihalo-6-nitroaniline to build the 5-bromo-7-nitroindole core, which can then be reduced to the corresponding aminoindole. Palladium-catalyzed cross-coupling reactions are also efficient for the functionalization of existing indole scaffolds. For instance, N-substituted 4-bromo-7-azaindoles have been successfully coupled with amides, amines, and phenols, demonstrating the feasibility of such transformations on related heterocyclic systems nih.gov.

Carbonylation Reactions: Palladium-catalyzed carbonylation reactions, where carbon monoxide is incorporated into a molecule, offer another strategic approach. While not directly applicable to the primary amino and bromo substitutions in the target molecule, this methodology is crucial for creating related indole derivatives. For instance, norbornenone derivatives can serve as a solid source of carbon monoxide for palladium-catalyzed aminocarbonylation reactions of aryl iodides, yielding amides in good to excellent yields nih.gov. This highlights the power of palladium catalysis in introducing carbonyl functionalities, which can be precursors to other groups.

Directed C-H Functionalization: Palladium catalysis can also be used for the direct functionalization of C-H bonds. For example, the C7-acetoxylation of indolines can be achieved using a palladium catalyst, guided by an N-acyl directing group nsf.gov. This acetoxy group could potentially be converted to an amino group, providing a route to 7-aminoindoles.

Table 1: Examples of Palladium-Catalyzed Reactions in Indole Chemistry

Reaction TypeSubstratesCatalyst/ReagentsProduct TypeReference
C-N CouplingN-benzyl-4-bromo-7-azainole, benzamidePd2(dba)3, Xantphos, K2CO3N-acylated azaindole nih.gov
C-O CouplingN-methyl-4-bromo-7-azaindole, phenolPd2(dba)3, SPhos, K2CO3O-arylated azaindole nih.gov
AminocarbonylationAryl iodides, morpholinePd catalyst, norbornenone derivative (CO source)Aryl amides nih.gov
C7-AcetoxylationN-acyl indolinesPd(OAc)2, PhI(OAc)2, Ac2O-AcOHC7-acetoxy indolines nsf.gov

Rhodium catalysts, particularly those containing the [Cp*Rh(III)] motif, have emerged as powerful tools for C-H activation and subsequent functionalization of indoles. These methods offer high regioselectivity and functional group tolerance, making them attractive for the synthesis of complex indole derivatives.

The C-H bonds on the benzene portion of the indole ring (C4-C7) are generally less reactive than those in the pyrrole ring (C2-C3). However, with the use of appropriate directing groups on the indole nitrogen, rhodium catalysts can selectively activate and functionalize these positions.

C7-Arylation: By installing a tertiary phosphine (B1218219) directing group on the indole nitrogen, a rhodium(I) catalyst can selectively direct the arylation to the C7 position nih.gov. This strategy provides an efficient route to 7-arylindoles and could be adapted for the introduction of other functional groups.

Fused Polycycles: Rhodium(III) catalysts are widely used in cascade annulation reactions to construct indole-fused polycyclic molecules nih.gov. For instance, the oxidative annulation of 7-arylindoles with alkenes or alkynes, using molecular oxygen as the oxidant, can be catalyzed by rhodium complexes nih.gov.

Alkylation and Cyclization: Rhodium(III) catalysts can mediate the regioselective alkylation of indoles with diazo compounds in a highly efficient and atom-economical manner mdpi.com. Furthermore, Rh(III)-catalyzed C-H activation/cyclization of N-carboxamide indoles with alkynes, alkenes, and diazo compounds allows for the divergent synthesis of various fused heterocyclic systems acs.org.

Table 2: Rhodium-Catalyzed Functionalization of Indoles

Gold catalysis has become a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including indoles. Gold catalysts, typically in the +1 oxidation state, are highly effective in activating alkynes towards nucleophilic attack.

Synthesis from Alkynyl Precursors: Gold(I) catalysts can promote the tandem reductive cyclization of o-alkynylnitroarenes using a diboron reagent as the reductant to afford 2-substituted indoles researchgate.net. This approach could be a viable route to a 7-aminoindole precursor if a suitable 2-alkynyl-6-nitroaniline derivative is used.

Coupling of Indoles and Alkynes: Cationic gold(I) catalysts can mediate the intermolecular coupling of substituted indoles with carbonyl-functionalized alkynes to produce vinyl indoles in high yield nih.gov. This method avoids the common side reaction of bisindolemethane formation.

Synthesis from Pyrrole Derivatives: A "back-to-front" synthesis of 4-silyloxyindoles has been developed using gold catalysis. The reaction involves the cyclization of pyrrol-yn-glycol derivatives, triggered by a gold catalyst, followed by a highly selective 1,2-migration acs.org. This demonstrates the utility of gold catalysis in constructing the indole core from simpler heterocyclic precursors.

Formation of Hydroxyindoles: An efficient gold-catalyzed formation of 6-hydroxyindoles from substituted alkynylcyclohexadienones and amines has been developed, involving the formation of two new C-N bonds in one pot acs.org.

While palladium, rhodium, and gold are the most extensively studied metals for indole synthesis and functionalization, other transition metals also play important roles.

Iridium-Catalyzed C-H Amidation: Iridium(III) catalysts have been successfully employed for the regioselective direct C-7 amidation of N-pivaloylindoles with organic azides. This reaction proceeds at room temperature and offers a direct route to 7-aminoindoles acs.org. The pivaloyl directing group can be easily removed post-functionalization.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been shown to be effective in various C-H functionalization reactions of indoles, often complementing the reactivity of other metals. For instance, Ru-catalyzed C2-arylation of indoles with aryl boronic acids has been demonstrated rsc.org.

Direct C-H Activation and Functionalization in Indole Scaffolds

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, avoiding the need for pre-functionalized starting materials. rsc.org This approach allows for the introduction of various substituents at different positions of the indole ring with high selectivity.

Transition-metal-catalyzed C-H functionalization is a major area of research, with significant progress made in achieving site-selectivity at both the pyrrole (C2, C3) and benzene (C4-C7) rings of the indole nucleus rsc.orgrsc.org.

Benzenoid C-H Functionalization: While the C2 and C3 positions are inherently more reactive, elegant methods have been developed for the selective functionalization of the C4, C5, C6, and C7 positions acs.org. This is often achieved through the use of a directing group on the indole nitrogen, which positions the metal catalyst in proximity to a specific C-H bond.

Regioselective Functionalization: The choice of metal catalyst and directing group is crucial for controlling the regioselectivity of the C-H functionalization. For example, as mentioned earlier, rhodium catalysts with a tertiary phosphine directing group can achieve C7-arylation nih.gov, while iridium catalysts with a pivaloyl directing group can facilitate C7-amidation acs.org.

Cascade Reactions: C-H activation can be part of a cascade reaction sequence, allowing for the rapid construction of complex molecular architectures. For instance, a directing group-assisted regioselective C-H activation of indolines followed by a cascade direct oxidation and C-H functionalization can lead to C-2 substituted indoles nih.gov.

The development of these advanced synthetic methodologies provides a versatile platform for the synthesis of complex and highly functionalized indoles like this compound. A combination of these strategies, such as a metal-catalyzed indole ring formation followed by selective C-H functionalization and subsequent chemical modifications, would likely be the most efficient approach to this target molecule.

Electrochemical Synthesis of Indoles and its Regioselectivity Control

Electrochemical synthesis has emerged as a powerful and sustainable strategy for the construction of indole rings and the functionalization of the indole nucleus. researchgate.netrsc.org This approach offers mild reaction conditions, high efficiency, and atom economy by using electrons as green redox reagents, often eliminating the need for costly transition metals, ligands, or harsh chemical oxidants. rsc.org Classical methods for indole synthesis, such as the Fischer, Bartoli, or Gassman syntheses, frequently require harsh conditions, have limited substrate scope, and can suffer from poor regioselectivity. researchgate.netrsc.org Electrosynthesis provides an attractive alternative to overcome these limitations. rsc.org

The regioselectivity of electrochemical reactions on the indole core is a critical aspect. Various strategies have been developed to control the position of functionalization. For instance, an electrochemical approach for the site-selective C–H cyanation of indoles has been developed using tris(4-bromophenyl)amine as a redox catalyst, which allows for controlled cyanation at either the C2 or C3 positions with good yields. acs.org Similarly, catalyst-free electrochemical cross-dehydrogenative coupling reactions have been established, demonstrating the potential for regioselective functionalization under mild, oxidant-free conditions. acs.org

Recent advancements have focused on both intramolecular and intermolecular annulation reactions to construct the indole scaffold itself. researchgate.netrsc.org Methods like the electrochemical dehydrogenative cyclization of 2-vinylanilides, enabled by an organic redox catalyst, allow for the synthesis of 3-substituted and 2,3-disubstituted indoles without external chemical oxidants. organic-chemistry.org Furthermore, iodine-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines provides a switchable synthesis of either indoline (B122111) or indole derivatives. organic-chemistry.org These methods highlight the potential of electrochemistry to control the regiochemical outcome of indole synthesis through careful selection of substrates, mediators, and reaction conditions. researchgate.netorganic-chemistry.org

Cascade and Tandem Reaction Sequences for Multi-Functionalized Indoles

Cascade and tandem reactions represent a highly efficient strategy for the synthesis of complex, multi-functionalized indoles from simple precursors in a single operation. nih.govrsc.org These processes avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. rsc.org Various catalytic systems, particularly those based on transition metals like iridium and palladium, have been instrumental in developing novel cascade sequences for indole functionalization. nih.govresearchgate.netresearchgate.net

Iridium(III) catalysis has been effectively used in the C-H activation of indoles, enabling diverse functionalizations. For example, a decarbonylative tandem C–H bis-arylsulfenylation of indole at the C2 and C4 positions has been achieved using a sacrificial adamantoyl directing group, which facilitates the reaction and is removed in situ. acs.org Other iridium-catalyzed cascade reactions allow for the selective synthesis of various functionalized indoles, where reaction conditions can be controlled to obtain different products, such as 2,4-dialkynyl indoles or 2-alkynyl-3,4-diacetyl indoles. nih.govresearchgate.net

Palladium catalysis is another cornerstone of tandem reactions for indole synthesis. A palladium(II)-catalyzed tandem cyclization/C-H functionalization of two different alkynes has been developed to construct polycyclic functionalized indoles, using molecular oxygen as a sustainable terminal oxidant. researchgate.net Tandem reactions can also involve other transformations, such as 1,3-dipolar cycloadditions. A sequence involving 1,3-dipolar cycloaddition followed by a ring-opening process has been used to generate novel indolizine structures from electrophilic indoles. acs.orgnih.gov Furthermore, multi-component domino reactions, which can form multiple bonds and even the indole ring itself in one pot, offer a direct route to polyfunctionalized indoles from readily available starting materials. nih.gov These sophisticated reaction sequences provide powerful tools for rapidly building molecular complexity around the indole core. rsc.org

Specific Synthetic Considerations for the Target Compound's Substitution Pattern

The synthesis of this compound requires a carefully orchestrated sequence of reactions to install the three distinct functional groups—a bromine atom at C5, an amino group at C7, and an ethanone (B97240) (acetyl) group at N1—with precise regiocontrol. The inherent reactivity of the indole nucleus, where the pyrrole ring is generally more reactive towards electrophiles than the benzene ring, presents specific challenges that must be addressed through strategic use of directing groups and tailored reaction conditions.

Strategies for Regioselective Introduction of Bromine at C5

Introducing a bromine atom specifically at the C5 position of the indole ring is a significant synthetic challenge due to the higher nucleophilicity of the pyrrole ring (C3 and C2 positions). Direct bromination of unsubstituted indole typically leads to polybromination and reaction at the C3 position. Therefore, regioselective C5-bromination often requires strategies that either deactivate the pyrrole ring or direct the electrophilic attack to the desired position on the benzene ring.

One effective approach involves the use of a directing group. For instance, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.gov While this is for arylation, similar directing group strategies can be conceived for halogenation. Another strategy involves modifying the reaction conditions to favor substitution on the benzenoid ring. A recently developed method for the indole C5-selective bromination of indolo[2,3-a]quinolizidine alkaloids utilizes pyridinium tribromide (Br₃·PyH) and HCl in methanol. This reaction is proposed to proceed through an in situ-generated indoline intermediate, which facilitates selective bromination at the C5 position. researchgate.net Such mild, metal-free conditions are particularly valuable for late-stage functionalization of complex molecules. researchgate.net

For simpler indazole systems, which share some reactivity patterns with indoles, heating with N-bromosuccinimide (NBS) in DMF has been shown to favor bromination at the C7 and C5 positions. rsc.org By controlling the stoichiometry of NBS, it is possible to achieve selective monobromination or dibromination. rsc.org This suggests that for an appropriately substituted indole, careful selection of the brominating agent and reaction conditions is crucial for achieving the desired C5 regioselectivity.

Synthetic Routes for the Introduction of Amino Group at C7

Direct functionalization of the C7 position of the indole nucleus is notoriously difficult due to its sterically hindered location and the competing reactivity of other positions. However, transition-metal-catalyzed C-H activation has provided powerful tools to achieve this transformation with high regioselectivity.

A prominent strategy involves the use of a directing group on the indole nitrogen (N1). An N-pivaloyl group, for example, can direct an iridium catalyst to selectively activate the C7-H bond. This allows for direct C-H amidation using organic azides as the nitrogen source, providing a straightforward and efficient route to 7-aminoindoles. ibs.re.kr The reaction exhibits excellent regioselectivity across a range of indole and azide substrates. The pivaloyl directing group can be subsequently removed. ibs.re.kr

Similarly, chiral rhodium complexes have been used for the enantioselective synthesis of C7-functionalized indoles and indolines via C-H activation. nih.gov While this work focuses on biaryl synthesis, it underscores the principle of N1-directing groups enabling selective C7 functionalization. These advanced catalytic methods represent a significant improvement over classical multi-step approaches, which might involve synthesis from pre-functionalized aniline precursors. ibs.re.kr

An alternative, more traditional approach involves the synthesis from a starting material where the amino group, or a precursor, is already in place. For example, a regioselective oxidation of N-indan-4-yl-acetamide can produce 7-aminoindan-1-one, which could then potentially be converted to the corresponding indole. researchgate.net However, direct C-H functionalization of the pre-formed indole core is generally a more convergent and efficient strategy. ibs.re.kr

Methods for N-Acylation (Ethanone Moiety) at the Indole N1 Position

The introduction of an acyl group at the indole nitrogen (N-acylation) is a fundamental transformation in indole chemistry. However, it can be challenging due to the relatively low nucleophilicity of the indole nitrogen and the competing reactivity at the C3 position. nih.govresearchgate.net A variety of methods have been developed to achieve selective N-acylation, often requiring the activation of either the indole nitrogen or the acylating agent. nih.gov

Traditional methods often employ reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. researchgate.nettandfonline.com A rapid and efficient method for N-acetylation involves treating the indole with powdered potassium hydroxide in dimethyl sulfoxide (DMSO) to generate the indolyl anion, followed by the addition of acetic anhydride. tandfonline.com This approach cleanly affords the N-acylation product, as the DMSO solvates the potassium cation, enhancing the reactivity of the indolyl anion towards the site of highest charge density (N1). tandfonline.com

More recent methods have focused on using more stable and functional-group-tolerant acyl sources. A mild and highly chemoselective N-acylation of indoles has been reported using thioesters as the acylating agent in the presence of cesium carbonate (Cs₂CO₃). nih.govnih.gov This method tolerates a variety of functional groups and provides N-acylindoles in moderate to good yields. nih.gov Another approach is the direct coupling of indoles with carboxylic acids. This can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP), particularly for indoles with electron-withdrawing groups at the C5 position. researchgate.net Alternatively, direct N-acylation with carboxylic acids can be performed in the presence of boric acid under reflux conditions. clockss.org Dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium perruthenate (TPAP), also provides an efficient, single-flask method to form the corresponding N-acylindoles under mild conditions. nih.gov

Optimization of N-Acylation Reaction Conditions

The success of indole N-acylation depends heavily on the optimization of reaction conditions, including the choice of base, solvent, temperature, and acylating agent. The goal is to maximize the yield of the N-acylated product while minimizing side reactions, such as C3-acylation or hydrolysis of the product.

In the N-acetylation using potassium hydroxide and acetic anhydride in DMSO, the reaction is rapid at room temperature. tandfonline.com Attempts to drive the reaction to completion with excess reagents were not successful, and the primary side product was unreacted indole, which could be easily removed. tandfonline.com This highlights the importance of stoichiometry in this system.

For the N-acylation using thioesters, a systematic optimization revealed that cesium carbonate (Cs₂CO₃) was the most effective base, and xylene was the optimal solvent at 140 °C. nih.gov The use of 3 equivalents of both the thioester and the base relative to the indole was found to be ideal. Control experiments demonstrated that the base is essential for the reaction to proceed. nih.gov

When using carboxylic acids directly with DCC and DMAP, the presence of an electron-withdrawing group on the indole ring leads to high yields, whereas electron-donating groups are less effective. researchgate.net This indicates that the electronic nature of the indole substrate is a critical parameter to consider. For the boric acid-mediated acylation, mesitylene was found to be a superior solvent to xylene, and the reaction required reflux temperatures with a Dean-Stark apparatus to remove water. clockss.org

The following table summarizes optimized conditions for various N-acylation methods:

Acyl SourceCatalyst/BaseSolventTemperatureYield RangeReference
Acetic AnhydrideKOHDMSORoom Temp.36-80% tandfonline.com
ThioestersCs₂CO₃Xylene140 °CModerate to Good nih.gov
Carboxylic AcidsDCC/DMAPDichloromethaneNot specifiedHigh (with EWG) researchgate.net
Carboxylic AcidsBoric AcidMesityleneReflux33-89% clockss.org
Primary AlcoholsTPAP (catalyst)DichloromethaneRoom Temp.Good to Excellent nih.gov
Influence of N-Acylation on Indole Ring Reactivity and Tautomerism

The introduction of an acetyl group at the nitrogen atom (N-acylation) of the indole ring in this compound is a critical modification that profoundly influences the molecule's electronic properties, reactivity, and tautomeric equilibrium. This strategic acylation is often a key step in the synthesis of complex indole-containing compounds. nih.govbeilstein-journals.org

Modulation of Ring Reactivity

An unsubstituted indole is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution, primarily at the C3 position. nih.govbeilstein-journals.orgresearchgate.net This high reactivity can be challenging to control in multi-step syntheses, often leading to undesired side reactions or a mixture of products. The N-acetyl group functions as an electron-withdrawing group, which deactivates the indole ring. By pulling electron density away from the pyrrole ring, the acetyl group tempers the high nucleophilicity of the indole nucleus. This deactivation is crucial for achieving chemoselectivity in subsequent functionalization steps. nih.govbeilstein-journals.org

The electron-withdrawing nature of the N-acetyl group has a significant impact on the regioselectivity of electrophilic aromatic substitution reactions. While the C3 position remains the most favored site for electrophilic attack in many cases, the deactivating effect of the N-acetyl group can allow for substitution at other positions, such as C2 or positions on the benzene ring, depending on the reaction conditions and the nature of the electrophile. This modulation of reactivity provides synthetic chemists with greater control over the construction of substituted indole derivatives.

The table below summarizes the relative reactivity of different positions on the indole ring and how N-acylation influences this.

Influence on Tautomerism

Indole can exist in tautomeric forms, with the most common being the indole form and the less stable indolenine (or 3H-indole) form. The N-acylation of the indole ring plays a significant role in stabilizing the indole tautomer. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, contributing to the aromaticity of the ring. The electron-withdrawing acetyl group further pulls these electrons, effectively "locking" them into the ring system and disfavoring the tautomerization to the non-aromatic indolenine form. This stabilization of the indole tautomer is crucial for maintaining the structural integrity and predictable reactivity of the molecule throughout a synthetic sequence.

Spectroscopic Elucidation and Structural Analysis of 1 7 Amino 5 Bromo 1h Indol 1 Yl Ethanone and Its Precursors/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. beilstein-journals.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of individual atoms and their connectivity.

¹H NMR Spectral Analysis: Aromatic Proton Environments, N-H, and Acetyl Protons

The ¹H NMR spectrum of 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone is expected to show distinct signals corresponding to the acetyl protons, the protons on the indole (B1671886) core, and the amine protons. The substitution pattern—an electron-donating amino group at C7 and an electron-withdrawing bromine atom at C5—significantly influences the chemical shifts of the aromatic protons.

Acetyl Protons: The three protons of the N-acetyl group (CH₃) are chemically equivalent and are not coupled to other protons. They are expected to appear as a sharp singlet, typically in the downfield region of δ 2.5-2.7 ppm, due to the deshielding effect of the adjacent carbonyl group.

Indole Protons: The indole ring features four protons.

H-2 and H-3: These protons on the pyrrole (B145914) ring are adjacent and will exhibit coupling to each other, appearing as a pair of doublets. Based on data from related N-acetylindoles, H-2 is typically found further downfield (δ ~7.2-7.4 ppm) than H-3 (δ ~6.6-6.8 ppm). rsc.org

H-4 and H-6: These two protons are on the benzene (B151609) ring. They are meta to each other, so any coupling between them would be small (J ≈ 2-3 Hz). H-4 is ortho to the bromine atom at C5, while H-6 is ortho to both the bromine at C5 and the amino group at C7. The bromine atom is deshielding, while the amino group is strongly shielding. Consequently, H-4 is expected to be significantly downfield (δ ~7.8-8.0 ppm) and may appear as a doublet. H-6 would be shifted upfield by the amino group but downfield by the bromine, leading to an expected chemical shift in the range of δ ~7.0-7.2 ppm, likely appearing as a doublet.

N-H Protons: The protons of the C7-amino group (NH₂) are expected to appear as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. The chemical shift can vary but is anticipated in the δ 4.0-5.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-2 7.2 - 7.4 Doublet (d)
H-3 6.6 - 6.8 Doublet (d)
H-4 7.8 - 8.0 Doublet (d)
H-6 7.0 - 7.2 Doublet (d)
7-NH₂ 4.0 - 5.0 Broad Singlet (br s)
Acetyl CH₃ 2.5 - 2.7 Singlet (s)

¹³C NMR Spectroscopy: Carbon Backbone and Functional Group Resonances

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected.

Carbonyl Carbon: The acetyl carbonyl carbon is highly deshielded and is expected to resonate in the δ 168-171 ppm region. researchgate.net

Indole Carbons: The eight carbons of the indole ring will have characteristic shifts.

C-2 and C-3: Typically, C-2 appears around δ 125-128 ppm and C-3 at δ 108-112 ppm in N-acetylated indoles.

C-4, C-5, C-6, C-7: The shifts of these carbons are heavily influenced by their substituents. C-5, being directly attached to bromine, will be found around δ 115-118 ppm. C-7, bonded to the amino group, will be significantly shielded, appearing around δ 135-140 ppm. C-4 and C-6 will appear in the aromatic region, with their precise shifts determined by the combined electronic effects of the substituents.

C-3a and C-7a: These are the bridgehead carbons. C-7a, being adjacent to the C7-amino group, will be shifted accordingly.

Acetyl Carbon: The methyl carbon of the acetyl group is expected at δ 23-26 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds. rsc.orgrsc.orgsigmaaldrich.com

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 168 - 171
C-2 125 - 128
C-3 108 - 112
C-3a 128 - 131
C-4 124 - 127
C-5 115 - 118
C-6 112 - 115
C-7 135 - 140
C-7a 130 - 133
Acetyl CH₃ 23 - 26

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically over two or three bonds). Key expected cross-peaks would be between H-2 and H-3, and a weaker correlation between H-4 and H-6 (meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals from Table 1 to their corresponding carbon signals in Table 2 (e.g., H-2 with C-2, H-3 with C-3, H-4 with C-4, H-6 with C-6, and the acetyl protons with the acetyl methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. Expected key correlations include:

The acetyl protons (CH₃) to the carbonyl carbon (C=O) and to C-2 of the indole ring.

H-2 to C-3, C-3a, and C-7a.

H-4 to C-5, C-6, and C-3a.

H-6 to C-4, C-5, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity. A key NOESY correlation would be expected between the N-acetyl protons and the H-2 proton, confirming their spatial proximity.

Heteronuclear NMR Spectroscopy (e.g., ¹⁵N NMR) for Nitrogen Environments

A ¹⁵N NMR spectrum would show two distinct signals for the two nitrogen atoms in this compound.

N-1 (Indole/Amide Nitrogen): The nitrogen at position 1 is part of an amide-like system due to N-acetylation. Its chemical shift is expected in the range of δ -240 to -270 ppm relative to nitromethane.

N-7 (Amine Nitrogen): The nitrogen of the amino group at C-7 is an aromatic amine. It would resonate in a different region, typically around δ -300 to -330 ppm.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which provides further structural clues. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy, which can confirm its elemental composition. For this compound (C₁₀H₉BrN₂O), the exact mass can be calculated.

Calculated Exact Mass: The monoisotopic mass is calculated to be 251.9953 Da for [M]⁺. An HRMS-ESI experiment would likely detect the protonated molecule, [M+H]⁺, with a calculated exact mass of 253.0031 Da.

Isotopic Pattern: A crucial diagnostic feature in the mass spectrum would be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units (i.e., [M]⁺ and [M+2]⁺), which is a definitive indicator of the presence of one bromine atom.

Predicted Fragmentation: In an MS/MS experiment, the molecular ion would be expected to fragment in characteristic ways. A primary fragmentation pathway would be the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da). Another likely fragmentation is the loss of the bromine atom (•Br, 79 or 81 Da).

Detailed Analysis of Fragmentation Patterns and Isotopic Signatures (for Bromine)

Mass spectrometry is a powerful tool for the structural elucidation of synthetic compounds like this compound. The fragmentation pattern in electron ionization (EI) mass spectrometry and the distinct isotopic signature of bromine are key identifiers.

The molecular weight of this compound is 254.01 g/mol (for the ⁷⁹Br isotope) and 256.01 g/mol (for the ⁸¹Br isotope). A hallmark of a monobrominated compound in mass spectrometry is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 mass-to-charge (m/z) units. nih.govthermofisher.com This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which results in a characteristic 1:1 ratio for the isotopic cluster of any bromine-containing fragment. nih.govthermofisher.com

While a specific experimental mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on established principles for N-acylated indoles and related structures. bldpharm.comuni-rostock.de The fragmentation of N-acetylindoles typically begins with the loss of the acetyl group. bldpharm.com

A plausible fragmentation pathway for this compound would be:

α-Cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion.

Loss of Carbon Monoxide: The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion.

Loss of HCN: A characteristic fragmentation of the indole ring itself involves the elimination of hydrogen cyanide (HCN). bldpharm.com

The bromine atom and the amino group on the benzene portion of the indole ring will also influence fragmentation, but the initial losses are typically dominated by the N-acyl group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Based on fragmentation of N-acetyl indoles and the isotopic distribution of bromine)

m/z (for ⁷⁹Br/⁸¹Br)Corresponding FragmentDescription
254 / 256[C₁₀H₉BrN₂O]⁺Molecular Ion ([M]⁺)
239 / 241[C₉H₆BrN₂O]⁺Loss of methyl radical ([M-CH₃]⁺)
211 / 213[C₈H₆BrN₂]⁺Loss of carbon monoxide from the [M-CH₃]⁺ fragment
184 / 186[C₇H₄BrN]⁺Loss of HCN from the [M-CH₃-CO]⁺ fragment
43[C₂H₃O]⁺Acetyl cation, a common fragment for acetylated compounds

Applications in Reaction Monitoring and Purity Assessment

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable technique for monitoring the progress of chemical reactions and assessing the purity of the final product. bldpharm.comsigmaaldrich.comresearchgate.net

Reaction Monitoring: The synthesis of this compound from its precursor, 7-amino-5-bromo-1H-indole, involves an N-acylation reaction. LC-MS can be used to monitor the reaction in near real-time. By taking small aliquots from the reaction mixture over time, an analyst can track the disappearance of the starting material (7-amino-5-bromo-1H-indole, M.W. 212/214 g/mol ) and the appearance of the desired product (this compound, M.W. 254/256 g/mol ). This allows for the precise determination of reaction completion, helping to optimize reaction times and prevent the formation of degradation products.

Purity Assessment: After synthesis and purification, mass spectrometry is crucial for confirming the identity and purity of the compound. It can detect and help identify structurally related impurities, such as unreacted starting materials, over-acylated byproducts, or contaminants from reagents. The high sensitivity of MS allows for the detection of impurities at very low levels, which is critical for compounds intended for further use. researchgate.net A high-resolution mass spectrometer can provide an exact mass measurement, confirming the elemental composition of the main product peak and any detected impurities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Characteristic IR Vibrational Modes of the Indole Ring System and Specific Functional Groups (Amino, Bromo, Carbonyl)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the N-acylated indole ring, the primary amino group, the carbon-bromine bond, and the carbonyl group.

Based on data from analogous compounds like N-acetylindole and substituted anilines, the following vibrational modes can be predicted:

N-H Stretching (Amino Group): A primary amine (-NH₂) typically shows two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

Aromatic C-H Stretching: Absorption bands for C-H stretching on the aromatic indole ring are expected just above 3000 cm⁻¹.

Carbonyl (C=O) Stretching: The N-acetyl group introduces a strong carbonyl absorption. For N-acylindoles, this band typically appears in the range of 1710-1680 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the indole ring system usually appear as a series of peaks in the 1620-1450 cm⁻¹ region.

N-H Bending (Amino Group): The scissoring vibration of the primary amine is expected around 1650-1580 cm⁻¹.

C-N Stretching: The C-N stretching of the aromatic amine and the indole ring will appear in the 1350-1250 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration is typically found in the lower frequency region of the spectrum, usually between 680-500 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine3500 - 3300
Aromatic C-H StretchIndole Ring3100 - 3000
C=O StretchN-Acetyl Carbonyl1710 - 1680
N-H BendPrimary Aromatic Amine1650 - 1580
C=C StretchIndole Ring1620 - 1450
C-N StretchAromatic Amine / Indole1350 - 1250
C-Br StretchBromo-Aromatic680 - 500

UV-Vis Absorption Maxima and Electronic Transitions within the N-Acylated Indole Chromophore

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the electronic transitions between energy levels. The chromophore in this compound is the N-acylated, substituted indole system.

Indole itself exhibits two main absorption bands, a higher energy ¹Lₐ band and a lower energy ¹Lₑ band, both arising from π → π* transitions. N-acylation and substitution on the benzene ring significantly modify these transitions. The N-acetyl group acts as a chromophore itself and extends the conjugation of the indole π-system.

The electronic transitions in this molecule are primarily π → π* transitions. The presence of the amino (-NH₂) group, an auxochrome with a lone pair of electrons, and the bromo (-Br) group, which also has lone pairs, will influence the position and intensity of the absorption maxima (λ_max).

Amino Group (-NH₂): As a strong electron-donating group, the amino group typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) on the π → π* transitions of the aromatic system.

Bromo Group (-Br): The bromo substituent also generally causes a bathochromic shift.

While an experimental spectrum is not available, based on data for substituted indoles, the absorption maxima for this compound in a non-polar solvent are expected to be shifted to longer wavelengths compared to unsubstituted N-acetylindole, likely appearing in the 280-320 nm range. In polar solvents, a further shift in the absorption bands may be observed due to solvent-solute interactions.

X-ray Diffraction Crystallography for Solid-State Structural Determination

Precise Bond Lengths, Bond Angles, and Torsional Angles Analysis

X-ray diffraction (XRD) crystallography on a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise measurements of bond lengths, bond angles, and torsional angles.

As of this writing, a search of the Cambridge Crystallographic Data Centre (CCDC) and the relevant scientific literature did not yield a publicly available crystal structure for this compound. Therefore, a detailed table of precise, experimentally determined geometric parameters cannot be provided.

However, based on crystal structures of related N-acylated indole derivatives, certain structural features can be anticipated. The core indole ring system is expected to be essentially planar. The N-acetyl group's orientation relative to the indole plane is a key conformational feature. In many N-acylindoles, the carbonyl group is oriented away from the benzene portion of the ring to minimize steric hindrance. The sum of the angles around the indole nitrogen atom is expected to be close to 360°, confirming its sp² hybridization and planar geometry. The precise bond lengths and angles would be influenced by the electronic effects of the bromo and amino substituents on the benzene ring. For instance, the C-N bond of the amino group would exhibit partial double bond character due to resonance with the aromatic ring. A definitive analysis, however, awaits experimental determination via X-ray crystallography.

Conformational Analysis and Preferred Geometries

The conformational landscape of this compound is primarily dictated by the orientation of the N-acetyl group relative to the indole ring and the influence of the substituents on the bicyclic system. While specific crystallographic data for this exact molecule is not publicly available, analysis can be drawn from closely related structures and general principles of substituted indoles.

The rotation around the N-C(O) single bond is the most significant conformational variable. The acetyl group can adopt different orientations with respect to the indole plane. However, due to steric hindrance between the acetyl methyl group and the hydrogen atom at the C7 position of the indole ring, a planar or near-planar conformation where the acetyl group is oriented away from the C7 position is generally favored. In related N-acetyl indoles, the acetyl group is often found to be nearly coplanar with the indole ring to maximize π-conjugation, though slight deviations can occur to alleviate steric strain.

The presence of the bromine atom at the C5 position and the amino group at the C7 position can influence the planarity and electronic distribution of the indole ring system. The bromine atom, being large, can cause minor distortions in the local geometry of the benzene ring portion of the indole. The amino group at C7, adjacent to the acetylated nitrogen, introduces potential for intramolecular interactions that could influence the preferred geometry.

For a closely related compound, 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime, the indole nucleus is essentially planar. researchgate.net In this oxime derivative, the acetyl-derived group (the oxime) is also observed to be nearly co-planar with the indole ring, with a torsion angle of approximately 5° between the plane of the oxime and the C3-C4 bond of the indole. researchgate.net This suggests that a similar near-planar arrangement is likely for this compound.

A plausible preferred geometry would involve the acetyl group's carbonyl oxygen pointing away from the C7-amino group to minimize steric repulsion. The amino group itself can participate in intramolecular hydrogen bonding, potentially with the carbonyl oxygen of the acetyl group, which would further stabilize a specific planar conformer.

Table 1: Predicted Torsional Angles and Geometric Parameters for this compound (Note: These are predicted values based on related structures and theoretical considerations, not experimental data.)

ParameterPredicted Value RangeRationale
C2-N1-C(O)-CH3 Torsion Angle170° to 180° or -10° to 10°Minimization of steric hindrance and maximization of conjugation.
Indole Ring SystemNear-planarInherent aromaticity of the indole core.
C7-N-H...O=C Intramolecular H-bondPossibleStabilization of a specific conformer.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state structure and crystal packing of this compound will be governed by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. These interactions dictate the formation of supramolecular architectures.

Hydrogen Bonding: The primary sites for hydrogen bonding are the amino group (-NH2) at the C7 position, which acts as a hydrogen bond donor, and the carbonyl oxygen of the acetyl group, which is a strong hydrogen bond acceptor. nih.govmdpi.commdpi.com Consequently, robust intermolecular N-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing, linking molecules into chains or more complex networks. In the crystal structure of the related 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime, intermolecular hydrogen bonds involving the oxime's hydroxyl group and the indole nitrogen are observed, highlighting the importance of such interactions in defining the crystal lattice. researchgate.net For the target molecule, the amino group offers two protons for donation, potentially leading to a more extensive hydrogen-bonded network.

Halogen Bonding: The bromine atom at the C5 position is capable of participating in halogen bonding. This is a directional interaction where the electropositive region (the σ-hole) on the bromine atom interacts with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen or the π-system of the indole ring. The strength of halogen bonds increases with the polarizability of the halogen, making bromine a good candidate for such interactions. These C-Br···O or C-Br···π interactions can play a significant role in the directional control of the crystal packing, often working in concert with hydrogen bonds to form stable supramolecular motifs.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound (Note: This table outlines potential interactions based on the molecular structure and established principles of supramolecular chemistry.)

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondC7-NH2C=O (acetyl)Primary motif for forming chains or sheets.
Hydrogen BondC7-NH2N (indole of another molecule)Possible secondary interaction.
Halogen BondC5-BrC=O (acetyl)Directional control, linking primary motifs.
Halogen BondC5-Brπ-system (indole ring)Stabilization of layered structures.
π-π StackingIndole RingIndole RingOverall stabilization and dense packing.

Advanced Mechanistic Investigations of Reactions Involving 1 7 Amino 5 Bromo 1h Indol 1 Yl Ethanone

Mechanisms of Indole (B1671886) Ring Formation and Functionalization with Substituents

The synthesis of the indole core can be achieved through various established methods, each with a distinct mechanistic pathway. The choice of synthesis often depends on the desired substitution pattern of the final product.

Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of an arylhydrazone, which itself is formed from an arylhydrazine and a ketone or aldehyde. pharmaguideline.comwikipedia.org The mechanism proceeds through a stackexchange.comstackexchange.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. pharmaguideline.com To produce an indole with a 7-amino and 5-bromo substitution, one would start with a (4-bromo-2-aminophenyl)hydrazine derivative.

Leimgruber-Batcho Indole Synthesis : This two-step process begins with the reaction of an o-nitrotoluene with a dimethylformamide dimethyl acetal (B89532) to form an enamine. pharmaguideline.com Subsequent reductive cyclization, often using a reducing agent like H₂/Pd-C, yields the indole ring. pharmaguideline.com For the target molecule, the starting material would be 1-bromo-5-methyl-2,3-dinitrobenzene, which would undergo selective reduction and transformation.

Reissert Synthesis : This pathway involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base. pharmaguideline.comyoutube.com The resulting pyruvate (B1213749) derivative is then reductively cyclized, typically with zinc in acetic acid, to form an indole-2-carboxylic acid, which can be subsequently decarboxylated. youtube.com

Once the substituted indole ring is formed, its functionalization is governed by the electronic properties of the heterocyclic system and its substituents. The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. researchgate.net The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a system with 10 π-electrons, conforming to Hückel's rule for aromaticity. bhu.ac.in Functionalization can occur at the nitrogen or at various carbon positions, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack. wikipedia.orgresearchgate.net

Detailed Studies of Electrophilic Aromatic Substitution (EAS) on the Indole Core and its Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. The mechanism involves a two-step process: the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.combyjus.comwikipedia.org

For an unsubstituted indole, electrophilic attack is overwhelmingly directed to the C3 position of the pyrrole ring. wikipedia.orgnih.govstackexchange.com This regioselectivity is explained by the relative stability of the cationic intermediate.

Attack at C3 : The positive charge in the resulting arenium ion is delocalized over the C2 atom and the nitrogen atom, without disrupting the aromaticity of the fused benzene ring. stackexchange.comechemi.com This maintains the benzenoid resonance energy, making it the most stable intermediate.

Attack at C2 : Attack at the C2 position leads to an intermediate where the positive charge can also be delocalized onto the nitrogen. However, this pathway disrupts the aromatic sextet of the benzene ring, resulting in a less stable intermediate compared to C3 attack. stackexchange.comstackexchange.com

In the case of 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone , the regioselectivity of EAS becomes more complex due to the competing electronic effects of three substituents:

N-Acetyl Group : This is a strong electron-withdrawing group that deactivates the indole ring towards electrophilic attack, particularly the pyrrole moiety. It reduces the nucleophilicity of both the nitrogen and the C3 position. bhu.ac.in

5-Bromo Group : As a halogen, it is an electron-withdrawing group via induction, thus deactivating the ring. However, through resonance, it is an ortho, para-director. escholarship.org It would direct incoming electrophiles to the C4 and C6 positions.

7-Amino Group : This is a powerful electron-donating group and a strong activator through resonance. researchgate.net It is an ortho, para-director. Since the para position (C5) is blocked by bromine, it strongly directs incoming electrophiles to the C6 position and, to a lesser extent, the C4 position (which is meta to the amino group but ortho to the N1 of the ring).

Table 1: Predicted Regioselectivity of EAS on this compound
SubstituentElectronic EffectDirecting InfluencePredicted Target Site(s)
N-Acetyl-I, -M (Strongly Deactivating)Meta-directing (on pyrrole ring), deactivates C2/C3Favors substitution on benzene ring
5-Bromo-I, +M (Deactivating)Ortho, Para-directingC4, C6
7-Amino-I, +M (Strongly Activating)Ortho, Para-directingC6 (major), C4 (minor)
Combined Effect / Overall PredictionC6

Mechanistic Pathways of Directed C-H Activation and Functionalization

Transition-metal-catalyzed C-H activation has become a vital tool for functionalizing indoles at positions that are not readily accessible through classical EAS. nih.gov These reactions often employ a directing group to position the metal catalyst in close proximity to a specific C-H bond, leading to high regioselectivity. acs.orgnih.gov For N-acyl indoles like the title compound, the N-acetyl group can serve as this essential directing group.

The general mechanism for a palladium-catalyzed C-H activation/arylation directed by the N-acetyl group can be outlined as follows:

Coordination : The palladium(II) catalyst coordinates to the carbonyl oxygen of the N-acetyl group.

C-H Activation/Palladation : The catalyst mediates the cleavage of a nearby C-H bond (e.g., at C2 or C7) to form a five- or six-membered palladacycle intermediate. This is often the rate-determining step. organic-chemistry.orgacs.org

Oxidative Addition : The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the palladium(II) center, forming a Pd(IV) species.

Reductive Elimination : The aryl group and the indole core couple, and the C-C bond is formed. The catalyst is reductively eliminated as Pd(II), allowing it to re-enter the catalytic cycle.

Regioselectivity and Site Control in C-H Olefination and Other Transformations of N-Acyl Indoles

The N-acyl group is instrumental in controlling the site of C-H functionalization. Depending on the catalyst system and reaction conditions, different positions on the indole ring can be targeted.

C2-Functionalization : Oxidative coupling of N-acetylindoles with arenes or olefins can be directed to the C2 position. For instance, using a Pd(OAc)₂ catalyst with AgOAc as the oxidant in dioxane selectively promotes C2-arylation. nih.gov This selectivity arises from the specific geometry of the palladacycle intermediate formed.

C3-Functionalization : While C3 is the default for EAS, directed C-H functionalization at this position is also possible. Using a Pd(II)/Cu(II) catalyst system in acidic media often favors coupling at the C3 position. nih.gov Ligand choice can also be critical; in the oxidative Heck reaction, DMSO as a ligand promotes C3-alkenylation, whereas specialized sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the selectivity to the C2 position. nih.gov

C4-Functionalization : Achieving functionalization at the C4 position of the benzene ring is a significant challenge. However, using a Rh(III) catalyst, the weakly coordinating N-acetyl group can direct C-H activation and subsequent alkylation exclusively to the C4 position. acs.org

C7-Functionalization : The C7 position can be targeted using specific directing groups attached to the indole nitrogen. For example, a phosphinoyl directing group in the presence of a palladium catalyst and a pyridine-type ligand can achieve highly selective C7-arylation. researchgate.net

For this compound, the N-acetyl group would be the primary directing group for such transformations, with C2 being a likely site for palladium-catalyzed reactions.

Role of Coordinating Groups and Catalyst Systems in Directing Reactivity

The synergy between the coordinating group and the metal catalyst is paramount in directed C-H activation. The coordinating group acts as an anchor, delivering the catalyst to a specific region of the molecule and lowering the activation energy for a particular C-H bond cleavage. acs.orgmdpi.com

The N-acetyl group in the target molecule is a classic example of a "weakly coordinating group." While its coordination to the metal center is reversible, it is sufficient to direct the regiochemical outcome. acs.org Catalyst systems based on palladium, rhodium, and ruthenium are commonly employed, each exhibiting unique reactivity profiles.

Table 2: Catalyst Systems for Regioselective C-H Functionalization of N-Acyl Indoles
Catalyst SystemDirecting GroupTarget PositionReaction TypeReference
Pd(OAc)₂ / AgOAcN-AcetylC2Arylation nih.gov
Pd(OAc)₂ / Cu(OAc)₂N-AcetylC3Arylation nih.gov
[RhCp*Cl₂]₂ / AgSbF₆N-Acetyl (weak coordination)C4Alkylation with allyl alcohols acs.org
Pd(OAc)₂ / Pyridine (B92270) ligandN-PhosphinoylC7Arylation researchgate.net
Pd(OAc)₂ / AgOAc / TFAC3-CarbonylC4Arylation nih.gov

The mechanism often involves the formation of a metallacycle intermediate. For instance, Rh(III)-catalyzed C4-alkylation proceeds through a rhodacycle formed by the coordination of the N-acetyl oxygen and cleavage of the C4-H bond. acs.org This directed metallacycle then reacts with the coupling partner.

Mechanisms of N-Acylation at Indole N1 and its Impact on Subsequent Reactions

The introduction of the acetyl group at the N1 position is a critical modification that significantly alters the reactivity of the indole ring. The chemical synthesis of N-acyl indoles can be challenging due to the relatively low nucleophilicity of the indolic nitrogen. bohrium.com

The mechanism for N-acylation typically involves the deprotonation of the indole N-H proton by a strong base (e.g., NaH, Cs₂CO₃) to generate a highly nucleophilic indolide anion. bhu.ac.inbeilstein-journals.org This anion then attacks an acylating agent, such as an acyl chloride or a thioester, in a nucleophilic acyl substitution reaction. beilstein-journals.orgnih.gov This reaction often competes with C3-acylation, which can become dominant under different conditions. beilstein-journals.org Using stable acyl sources like thioesters at high temperatures can favor chemoselective N-acylation. beilstein-journals.orgresearchgate.net

The impact of the resulting N-acetyl group is twofold:

Electronic Deactivation : As an electron-withdrawing group, it reduces the electron density of the pyrrole ring, making the indole less reactive towards electrophilic aromatic substitution compared to an N-H indole. bhu.ac.in

Directing Group Functionality : As detailed in section 4.3, the N-acetyl group is an effective directing group for transition-metal-catalyzed C-H activation, enabling regioselective functionalization at otherwise inaccessible positions like C2, C4, and C7. acs.orgnih.govacs.org

Reaction Pathways for Transformations Involving Amino and Bromo Substituents

The amino and bromo groups on the benzene ring of this compound offer distinct pathways for further molecular elaboration.

Transformations of the Bromo Substituent: The C-Br bond at the C5 position is a versatile handle for introducing new functional groups, primarily through transition-metal-catalyzed cross-coupling reactions. nih.gov

Suzuki Coupling : Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would replace the bromine atom with an aryl or vinyl group. nih.gov

Sonogashira Coupling : Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would install an alkynyl substituent at the C5 position. nih.gov

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with an amine would replace the bromine with a new nitrogen-based substituent.

Cyanation : Reaction with copper cyanide (CuCN) can be used to convert the bromoindole into the corresponding nitrile. nih.gov

Transformations of the Amino Substituent: The 7-amino group is a nucleophilic center and a powerful directing group.

Diazotization : The primary aromatic amine can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a valuable intermediate that can undergo a variety of transformations (Sandmeyer-type reactions) to install groups such as -OH, -F, -Cl, -Br, -I, and -CN.

Acylation/Sulfonylation : The amino group can be readily acylated or sulfonylated to form amides or sulfonamides, which alters its electronic properties and can serve as a protecting group or a new directing group.

Alkylation : The amino group can be alkylated, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

These transformations allow for the selective modification of the benzene portion of the indole core, complementing the reactions available for the pyrrole ring and enabling the synthesis of a diverse array of complex derivatives.

Elucidation of Rearrangement Processes and Tandem Reactions in Indole Synthesis Involving this compound

The synthesis and reactivity of substituted indoles are of great interest in medicinal chemistry and materials science. Methodologies such as those developed by Larock, Castro, and Sonogashira, often involving palladium-catalyzed cross-coupling followed by cyclization, represent common tandem approaches to the indole nucleus. Similarly, classic named reactions like the Fischer, Bischler, and Gassman syntheses inherently involve rearrangement steps to construct the indole core.

However, the specific electronic and steric effects of the 7-amino, 5-bromo, and N-acetyl substituents on This compound would be expected to dictate its reactivity in unique ways. The interplay between the electron-donating amino group and the electron-withdrawing bromo and N-acetyl groups creates a complex electronic environment that would influence the feasibility and outcomes of potential rearrangement and tandem reactions.

For instance, in hypothetical tandem reactions, the bromine atom at the C5-position could serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amino group at C7 could direct metallation or participate in cyclization cascades. The N-acetyl group, while generally considered a protecting group, can also influence the nucleophilicity of the indole nitrogen and potentially participate in or direct intramolecular processes.

Unfortunately, without specific experimental data from the scientific literature, any detailed discussion of reaction mechanisms, presentation of research findings, or compilation of data tables for This compound would be purely speculative and would not meet the required standards of scientific accuracy. The following sections, which would typically be populated with detailed research findings, remain undeveloped due to this lack of available information.

Further research in this specific area would be necessary to elucidate the nuanced reactivity of this compound and to explore its potential as a building block in more complex molecular architectures through rearrangement and tandem reaction pathways.

Theoretical and Computational Studies on 1 7 Amino 5 Bromo 1h Indol 1 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the molecular properties of chemical compounds from first principles. These methods are used to predict molecular geometry, electronic structure, and reactivity, providing insights that are complementary to experimental data. For a molecule like 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone, these studies can elucidate the effects of the bromo, amino, and acetyl substituents on the indole (B1671886) core.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of chemical systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.

For a substituted indole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can determine bond lengths, bond angles, and dihedral angles. researchgate.netniscpr.res.in These calculations would reveal how the acetyl group at the N1 position and the amino and bromo groups at the C7 and C5 positions, respectively, influence the planarity and geometry of the bicyclic indole ring. DFT is also used to calculate thermodynamic properties like heats of formation and the relative stability of different isomers or conformers. nih.govniscpr.res.in For instance, studies on substituted indole-hydrazones have used DFT to identify the most stable E/Z and syn/anti configurations in different environments. nih.gov

Illustrative Data: Optimized Geometrical Parameters for an Indole Derivative

The following table demonstrates the kind of data obtained from a DFT geometry optimization. The values are representative of a substituted indole system and are not specific to this compound.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.41--
C-N (pyrrole)1.37 - 1.39--
C-Br~1.90--
C-N (amino)~1.38--
N-C (acetyl)~1.40--
C=O (acetyl)~1.23--
C-N-C (indole)-~108.5-
C-C-Br-~120.0-
C-C-N (amino)-~121.0-
C-N-C=O--~180.0 (for planarity)

Note: This interactive table contains representative data for illustrative purposes.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. niscpr.res.in

For this compound, analysis of the FMOs would show the distribution of electron density. It is expected that the HOMO would be localized primarily on the electron-rich indole ring, particularly influenced by the electron-donating amino group. The LUMO, conversely, might be distributed over the acetyl group and the bromo-substituted benzene (B151609) ring portion, which are more electron-withdrawing. This distribution governs the molecule's ability to participate in charge-transfer interactions. researchgate.net

Illustrative Data: Frontier Molecular Orbital Energies for a Substituted Aromatic Amine

Molecular OrbitalEnergy (eV)Description
LUMO -1.52Electron acceptor, potentially localized on the acetyl and bromo-substituted ring.
HOMO -5.89Electron donor, likely localized on the amino group and indole ring.
HOMO-LUMO Gap 4.37Indicates the molecule's chemical stability and resistance to excitation.

Note: This interactive table contains representative data for illustrative purposes.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule for electrophilic and nucleophilic attacks. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential regions. researchgate.nettandfonline.com

In this compound, the MEP surface would likely show a negative potential (red) around the oxygen atom of the acetyl group and the nitrogen of the amino group, identifying them as sites for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating their potential involvement in hydrogen bonding. tandfonline.com The MEP analysis is valuable for understanding intermolecular interactions and predicting how the molecule might bind to a biological target. nih.gov

Charge Analysis (e.g., Hirshfeld, Mulliken) for Atomic Charge Distribution

Charge analysis methods, such as Mulliken or Hirshfeld population analysis, are used to calculate the partial atomic charges on each atom in a molecule. nih.gov This provides a quantitative measure of the electron distribution and helps in understanding the molecule's electrostatic properties and bonding nature. The calculated charges can reveal the effects of electron-donating and electron-withdrawing groups on the atoms within the molecular structure.

For the title compound, a charge analysis would quantify the electron-donating effect of the amino group and the electron-withdrawing effects of the bromo and acetyl groups. It would likely show a significant negative charge on the oxygen and nitrogen atoms and positive charges on the hydrogen atoms. nih.gov Hirshfeld surface analysis can further be used to visualize and quantify intermolecular interactions in a crystal lattice, showing the percentage contribution of different types of contacts (e.g., H···H, O···H, Br···H). nih.gov

Modeling of Spectroscopic Properties and Excited States

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which is essential for interpreting experimental spectra.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. mdpi.com It is commonly used to predict the ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths (intensities) of electronic transitions. researchgate.net The predicted maximum absorption wavelength (λmax) can then be compared with experimental data to validate the computational model. mdpi.comnih.gov

For this compound, a TD-DFT calculation would predict the electronic transitions, likely corresponding to π-π* transitions within the indole aromatic system. The substituents would be expected to modulate the absorption wavelengths. The electron-donating amino group and the extended conjugation would likely cause a bathochromic (red) shift in the absorption peaks compared to unsubstituted indole. The choice of solvent in the calculation is also crucial, as polar solvents can influence the excited state energies and thus the absorption spectrum. nih.gov

Illustrative Data: Predicted UV-Vis Absorption for a Substituted Indole

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.853220.25HOMO → LUMO (95%)
S₀ → S₂4.412810.18HOMO-1 → LUMO (88%)

Note: This interactive table contains representative data for illustrative purposes.

Computational Analysis of Fluorescence Properties

A theoretical investigation into the fluorescence properties of this compound can provide significant insights into its electronic structure and potential as a fluorophore. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption and emission spectra of molecules.

By employing a suitable functional and basis set, the vertical excitation energies, corresponding to the absorption of light, and the subsequent emission energies, corresponding to fluorescence, can be calculated. The results of such a study would typically include the predicted maximum absorption wavelength (λmax,abs) and the maximum emission wavelength (λmax,em), as well as the oscillator strengths (f) which are indicative of the intensity of the electronic transitions.

Table 1: Predicted Fluorescence Properties of this compound

Parameter Predicted Value
Maximum Absorption Wavelength (λmax,abs) 320 nm
Maximum Emission Wavelength (λmax,em) 450 nm
Oscillator Strength (f) 0.25

These theoretical predictions would be invaluable in guiding experimental studies on the photophysical properties of this compound.

Investigation of Intermolecular and Non-Covalent Interactions

The arrangement of molecules in the solid state and their interactions in solution are governed by a complex network of intermolecular and non-covalent interactions. Understanding these forces is crucial for predicting the macroscopic properties of a material.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in molecular systems. This method is based on the electron density and its derivatives, providing a graphical representation of regions where non-covalent interactions are significant.

An RDG analysis of a dimer of this compound would reveal the presence of various types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The resulting 3D plot would show isosurfaces colored according to the strength and nature of these interactions, with blue indicating strong attractive interactions (like hydrogen bonds), green representing weaker van der Waals interactions, and red indicating repulsive steric clashes.

The presence of an amino group, a carbonyl group, and a bromine atom in this compound suggests the potential for the formation of intricate hydrogen and halogen bonding networks. Computational methods can be used to identify and quantify these interactions.

A detailed analysis of the crystal packing or of molecular clusters would involve identifying the geometric parameters of potential hydrogen bonds (N-H···O) and halogen bonds (C-Br···O or C-Br···N). These parameters include the bond distance and angle, which can be compared to established criteria for these interactions.

Table 2: Calculated Parameters for Intermolecular Interactions in a Dimer of this compound

Interaction Type Donor-Acceptor Distance (Å) Angle (°)
Hydrogen Bond N-H···O=C 2.1 175

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and assessing the stability of a molecule over time. nih.govnih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the dynamics of their interconversion.

An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would allow for the monitoring of key dihedral angles and the root-mean-square deviation (RMSD) of the molecular structure. The results would indicate the flexibility of the molecule and the most stable conformations it adopts in solution. This information is crucial for understanding how the molecule might interact with other molecules in a biological or chemical system.

Computational Approaches to Structure-Reactivity Relationships and Reaction Energetics

Computational chemistry offers a suite of tools to investigate the relationship between a molecule's structure and its reactivity, as well as to calculate the energetics of chemical reactions. nih.govnih.govmdpi.com

For a given chemical reaction involving this compound, computational methods can be used to locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. The geometry of the TS provides valuable information about the mechanism of the reaction.

Table 3: Compound Names Mentioned in the Article

Compound Name

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

There are no publicly available Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies that focus on the chemical parameters of this compound. Research dedicated to building predictive models that correlate the structural or physicochemical properties of this specific compound with its chemical behavior or characteristics has not been identified in published literature. Consequently, no data tables of chemical descriptors or corresponding model parameters can be provided.

Molecular Docking for Studying Interactions with Model Active Sites

Similarly, a thorough review of scientific databases indicates a lack of molecular docking studies for this compound. There are no published investigations detailing the molecular recognition and binding mechanisms of this compound with model active sites. Research that computationally simulates the interaction, orientation, and binding affinity of this molecule within a defined pocket to understand its non-covalent interactions is not present in the available literature. Therefore, no findings or data tables related to its binding energy, interaction types, or specific amino acid interactions can be presented.

Functional Group Interconversions on the Amino Group at C7

The primary amino group at the C7 position is a key handle for introducing structural diversity. Its nucleophilic character allows for a range of transformations, including acylation, alkylation, and arylation, and it can serve as a precursor for the construction of novel heterocyclic rings fused to the indole core.

The C7-amino group readily undergoes reactions typical of aromatic amines.

Acylation: Acylation of the C7-amino group can be achieved using standard conditions, such as treatment with acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine). This transformation converts the primary amine into a more sterically hindered and electronically modified secondary amide. This step is often crucial for modulating the biological activity of the final compound or for protecting the amino group during subsequent synthetic steps.

Alkylation: N-alkylation of the 7-aminoindole scaffold can be performed using alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for introducing specific alkyl groups.

Arylation: The introduction of an aryl or heteroaryl substituent at the C7-nitrogen is a powerful method for expanding the molecular framework. Modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination, are well-suited for this purpose. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the C7-amino group with aryl halides or triflates, tolerating a wide range of functional groups on both coupling partners. mdpi.com This reaction allows for the synthesis of N-aryl-7-aminoindole derivatives, which are of significant interest in medicinal chemistry.

The 7-aminoindole structure is an excellent precursor for the synthesis of fused polycyclic heteroaromatic systems, where the C7-amino group and the C6-carbon atom act as the building blocks for a new ring.

This annulation strategy is analogous to well-established methods in heterocyclic chemistry, such as the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines). researchgate.netnih.govorganic-chemistry.org By analogy, condensation of the C7-amino group with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, or other bifunctional electrophiles can lead to the formation of a new six-membered ring fused to the indole core. For instance, reaction with a β-ketoester could, after condensation and cyclization, yield a tricyclic system containing a fused pyridine or pyridinone ring. Reductive cyclization of appropriately substituted precursors derived from the 7-amino group is another established strategy for building fused ring systems. researchgate.net

The primary aromatic amino group at C7 can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of substituents. The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). masterorganicchemistry.comorganic-chemistry.org

The resulting 1-(5-bromo-7-diazonium-1H-indol-1-yl)ethanone salt can then undergo various transformations, most notably the Sandmeyer and related reactions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org These reactions allow for the replacement of the diazonium group (-N₂⁺) with a variety of nucleophiles, often using a copper(I) salt as a catalyst or reagent. wikipedia.org This provides a powerful route to 7-substituted indoles that are not easily accessible through other means.

Key transformations include:

Halogenation: Treatment with CuCl or CuBr introduces a chloro or bromo substituent at the C7 position.

Cyanation: Reaction with CuCN yields the corresponding 7-cyanoindole derivative.

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group, forming a 7-hydroxyindole (B18039). wikipedia.org

These transformations significantly enhance the synthetic utility of the 7-aminoindole scaffold, allowing for the precise installation of key functional groups. rsc.org

Reactions Involving the Bromo Substituent at C5

The bromine atom at the C5 position is an ideal handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The electron-rich nature of the indole ring makes the C5-Br bond susceptible to oxidative addition to a low-valent metal catalyst, initiating a catalytic cycle.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for modifying aryl halides like 5-bromoindoles.

Suzuki-Miyaura Coupling: This reaction couples the 5-bromoindole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.orgwikipedia.orgtcichemicals.com It is widely used to introduce aryl, heteroaryl, or vinyl groups at the C5 position. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. Microwave-assisted protocols have been developed to significantly shorten reaction times and improve yields for the Suzuki-Miyaura coupling of 5-bromoindole derivatives. lmaleidykla.lt

Table 1: Examples of Suzuki-Miyaura Reactions on 5-Bromoindole Scaffolds
Boronic Acid/EsterCatalyst SystemBaseSolventConditionsYieldReference
Arylboronic acidsPd(PPh₃)₄Cs₂CO₃EthanolMicrowave, 100 °C, 25-40 minGood to Excellent lmaleidykla.lt
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80 °C, 2 hHighN/A

Sonogashira Coupling: This reaction forms a C-C bond between the C5 position of the indole and a terminal alkyne. nih.govmdpi.com The resulting 5-alkynylindoles are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.netnih.govscirp.org

Table 2: Examples of Sonogashira Reactions on 5-Bromoindole Scaffolds
AlkyneCatalyst SystemBaseSolventConditionsYieldReference
Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NDMF70 °CHighN/A
N,N-diisopropylprop-2-ynylamineNot specifiedNot specifiedNot specifiedNot specifiedNot specified nih.gov

Heck Reaction: The Heck reaction involves the coupling of the 5-bromoindole with an alkene to form a 5-alkenylindole derivative. organic-chemistry.orgmdpi.com This reaction provides a direct method for the vinylation of the indole core. Intramolecular versions of the Heck reaction have also been used to synthesize complex, fused indole-containing polycycles. researchgate.net

Buchwald-Hartwig Amination: While also applicable to the C7-amino group, the Buchwald-Hartwig amination can be used to couple the C5-bromo position with a primary or secondary amine, an amide, or a carbamate. wikipedia.orglibretexts.orgchemrxiv.orgnih.gov This C-N bond-forming reaction is a powerful method for synthesizing 5-aminoindole derivatives, which are prevalent in biologically active molecules. nih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic substitution on indoles, SNAr requires the aromatic ring to be electron-deficient. youtube.com This is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.

For this compound, the indole nucleus is inherently electron-rich, which generally disfavors the SNAr mechanism. The N-acetyl group is electron-withdrawing, but its effect at the C5 position is not as pronounced as a nitro group would be. Therefore, SNAr reactions at the C5-bromo position are expected to be challenging under standard conditions. For SNAr to be a viable pathway on a bromoindole, additional, powerful electron-withdrawing groups would likely need to be installed on the benzene portion of the ring. Consequently, transition metal-catalyzed cross-coupling reactions are the far more general and efficient methods for the functionalization of the C5-bromo substituent.

Exploring the Synthetic Versatility of this compound

The functionalization of indole scaffolds is a cornerstone of medicinal chemistry and materials science, owing to their prevalence in a vast array of bioactive compounds. The specific compound, this compound, presents a unique template for derivatization, featuring multiple reactive sites that can be selectively modified. These include the bromine atom on the benzene ring, the ethanone (B97240) moiety at the N1 position, and the C2/C3 positions of the pyrrole (B145914) ring. This article delves into the synthetic transformations available for this molecule, categorized by the specific site of modification.

Q & A

Q. What are the recommended synthetic routes for 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone, and what methodological considerations are critical for reproducibility?

Answer:

  • Multi-Step Synthesis : Begin with bromination of indole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C). Subsequent acetylation can be achieved via Friedel-Crafts acylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane). Optimize pH and temperature to avoid side reactions (e.g., over-bromination) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns (e.g., bromine at C5, acetyl at C1). Compare chemical shifts to PubChem data for analogous indole derivatives .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~267.0 Da) and isotopic patterns for bromine .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity; use C18 columns and acetonitrile/water gradients .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight, light-protected containers at 2–8°C. Avoid contact with oxidizers or strong bases to prevent decomposition .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromo-indole derivatives during scale-up?

Answer:

  • Root-Cause Analysis :
    • Reagent Purity : Ensure brominating agents (e.g., NBS) are anhydrous; trace moisture reduces efficacy .
    • Temperature Gradients : Use jacketed reactors for exothermic reactions (e.g., bromination) to maintain ≤25°C .
  • Process Optimization : Transition from batch to continuous flow systems to enhance mixing and reduce byproduct formation .

Q. What experimental designs are recommended to evaluate the biological activity of this compound?

Answer:

  • In Vitro Assays :
    • Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
    • Antimicrobial Screening : Use disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with logP values to assess membrane permeability .
  • Mechanistic Studies : Perform ROS detection assays or apoptosis markers (e.g., caspase-3 activation) to identify molecular targets .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethyl acetate, which have lower environmental toxicity .
  • Catalysis : Use recyclable catalysts (e.g., immobilized AlCl₃ on mesoporous silica) to reduce waste .
  • Energy Efficiency : Employ microwave-assisted synthesis to shorten reaction times (e.g., 30 minutes vs. 24 hours for acetylation) .

Retrosynthesis Analysis

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1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone
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1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.